molecular formula C7H7N5 B1610517 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine CAS No. 103092-75-7

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No. B1610517
CAS RN: 103092-75-7
M. Wt: 161.16 g/mol
InChI Key: YCEYUGJVAQMPQK-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound is a heterocyclic organic compound that contains both a pyridine and triazole ring in its structure. In

Scientific Research Applications

Synthesis and Characterization of Complexes

A series of Rh(III) mixed ligand polypyridine type complexes incorporating 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a ligand have been synthesized. These complexes exhibit π–π* nature in their absorption and emission properties, with some showing dual emitting capabilities at 77 K. This research highlights the potential of these complexes in photophysical applications (Burke et al., 2004).

Metal-free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy employing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation facilitated the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This method offers a convenient route for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton, featuring short reaction times and high yields (Zheng et al., 2014).

Antimicrobial Activities

New 1,2,4-triazoles synthesized from isonicotinic acid hydrazide showed notable antimicrobial activity. This study underlines the chemical versatility of this compound derivatives and their potential as antimicrobial agents (Bayrak et al., 2009).

Catalytic Applications

Novel air-stable ruthenium(II) complexes bearing tridentate ligands derived from this compound were synthesized and showed excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This highlights the compound's role in facilitating the development of efficient catalysts for organic synthesis (Sole et al., 2019).

Drug Delivery Applications

The compound has been investigated for its potential in drug delivery systems, particularly through the encapsulation in water-soluble metalla-cages for the delivery of lipophilic pyrenyl derivatives. This research demonstrates the versatility of this compound in creating functionalized systems for targeted drug delivery (Mattsson et al., 2010).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine are not fully understood yet. Triazole derivatives are known to interact with various enzymes and proteins. For instance, some triazole derivatives have been found to inhibit aromatase, an enzyme involved in the biosynthesis of estrogens . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450, leading to enzyme inhibition .

Cellular Effects

The cellular effects of this compound are currently unknown. Some triazole derivatives have been found to exhibit anticancer activity. For example, p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine have shown anticancer activity against human ovarian cancer cell lines .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Triazole derivatives are known to interact with biomolecules at the molecular level. For example, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics .

Temporal Effects in Laboratory Settings

It is known that triazole derivatives generally exhibit high chemical stability, often being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Metabolic Pathways

The metabolic pathways involving this compound are not known. Triazole derivatives are known to be involved in various biochemical reactions. For example, 1,2,3-triazoles can be synthesized via organocatalytic reactions using enamines, enolates, and activated alkenes as dipolarophiles .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYUGJVAQMPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552373
Record name 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103092-75-7
Record name 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension containing 35.4 g of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid was added portionwise 10 g of the compound prepared in Example 1 over a 0.25 hour period. After the resulting exotherm (23°-79°) slowed, the suspension was heated at 85°-90° for one hour, then cooled to 0°. The mixture was poured onto excess ice-water (about 700 ml), and the suspension was made strongly basic to litmus by addition of 50% aqueous NaOH to yield a precipitate. After filtering the mixture, the isolated solid was washed with water, suction-dried, then recrystallized from ethyl acetate-hexanes to yield 3 g of the subject compound; m.p. 103°-105°.
[Compound]
Name
stannous chloride dihydrate
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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